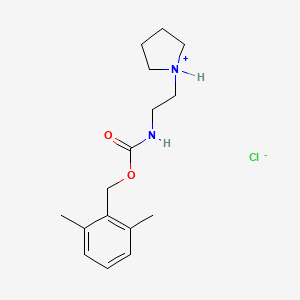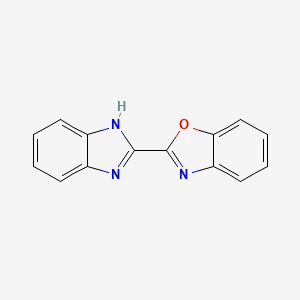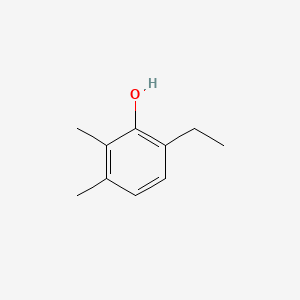
2,3-Xylenol, 6-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Xylenol, 6-ethyl-: is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . It is a derivative of xylenol, characterized by the presence of an ethyl group at the 6th position and two methyl groups at the 2nd and 3rd positions on the benzene ring. This compound is known for its applications in various chemical processes and industries.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Xylenol, 6-ethyl- typically involves the alkylation of xylenol derivatives. One common method is the Friedel-Crafts alkylation, where xylenol is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of 2,3-Xylenol, 6-ethyl- often involves the methylation of phenol using methanol in the presence of metal oxide catalysts. This process is efficient and yields high purity products suitable for various applications .
化学反応の分析
Types of Reactions: 2,3-Xylenol, 6-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into various hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl and methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated xylenol derivatives.
Substitution: Halogenated or nitrated xylenol derivatives.
科学的研究の応用
2,3-Xylenol, 6-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of resins, plastics, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Xylenol, 6-ethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
2,6-Xylenol: Another isomer of xylenol with methyl groups at the 2nd and 6th positions.
3,5-Xylenol: An isomer with methyl groups at the 3rd and 5th positions.
2,4-Xylenol: An isomer with methyl groups at the 2nd and 4th positions.
Uniqueness: 2,3-Xylenol, 6-ethyl- is unique due to the presence of an ethyl group at the 6th position, which imparts distinct chemical and physical properties compared to other xylenol isomers. This structural variation influences its reactivity, solubility, and applications in various fields .
特性
CAS番号 |
18441-55-9 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
6-ethyl-2,3-dimethylphenol |
InChI |
InChI=1S/C10H14O/c1-4-9-6-5-7(2)8(3)10(9)11/h5-6,11H,4H2,1-3H3 |
InChIキー |
DGWHZFYSJFCOMZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


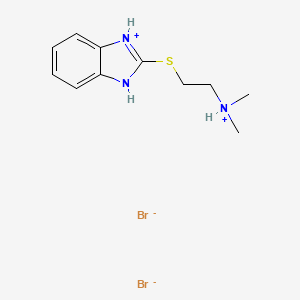
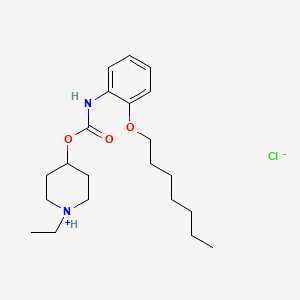
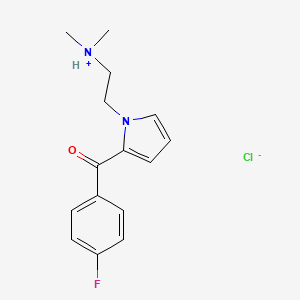
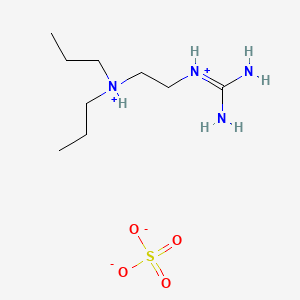
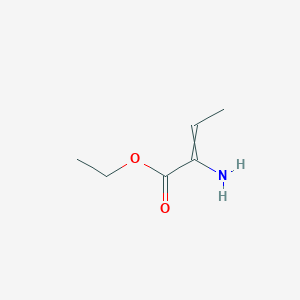
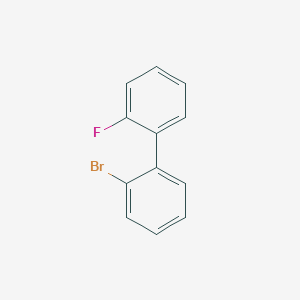
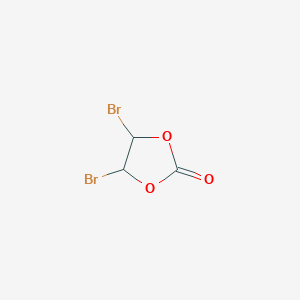
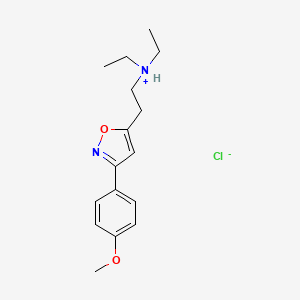

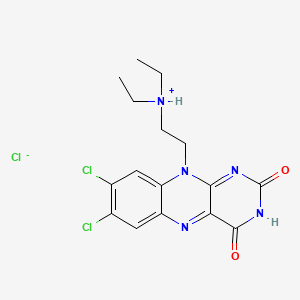
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)
